2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is a nitrating agent that can be used to produce explosives and other useful chemicals. It is a white crystalline solid that is highly soluble in organic solvents. The compound is stable under normal conditions but reacts violently with oxidizers, metals, and reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One method involves using bisphenol AF as a starting raw material, 1,2-dichloroethane as a solvent, and nitric acid as a nitrating agent under low-temperature conditions . Another method involves preparing 2,2-bis(4-hydroxyphenyl)hexafluoropropane and allowing it to react with nitric acid in a lower fatty acid .
Industrial Production Methods
The industrial production of this compound involves similar methods but on a larger scale. The process is optimized for high yield and purity, often involving the recycling and repeated use of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in methanol with a catalyst such as cerium dioxide-tin oxide.
Substitution: Various organic solvents and catalysts depending on the desired product.
Major Products
Reduction: 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is used in several scientific research applications:
Chemistry: As a nitrating agent and intermediate in the synthesis of other chemicals.
Biology: Potential use in the study of nitration reactions and their biological effects.
Medicine: Research into its potential use in drug development and as a precursor for biologically active compounds.
Industry: Used in the production of explosives and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane involves its ability to act as a nitrating agent. The nitro groups can participate in various chemical reactions, leading to the formation of new compounds. The hydroxyl groups can also participate in reactions, further expanding its range of applications .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound is similar in structure but has amino groups instead of nitro groups.
2,2-Bis(4-hydroxyphenyl)hexafluoropropane: This compound lacks the nitro groups and is used as a starting material for the synthesis of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
Uniqueness
This compound is unique due to its combination of nitro and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O6/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(5-7)22(26)27)8-2-4-12(25)10(6-8)23(28)29/h1-6,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRDKGOPQYFYTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456413 | |
Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73340-33-7 | |
Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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